molecular formula C20H21N5O3S B12710325 (2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate CAS No. 85392-19-4

(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate

Cat. No.: B12710325
CAS No.: 85392-19-4
M. Wt: 411.5 g/mol
InChI Key: SSYUIPJGDIXZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and IUPAC Nomenclature

The IUPAC name This compound is derived through systematic application of the Hantzsch-Widman and replacement nomenclature systems for heterocyclic compounds. The parent structure is the 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The numbering begins at the sulfur atom (position 1), with nitrogen atoms at positions 3 and 4. Substituents include:

  • A phenyl group at position 5 of the thiadiazole ring.
  • An azo (-N=N-) group bridging the thiadiazole’s position 2 to a para-substituted benzene ring.
  • A tertiary amine group attached to the benzene ring, further substituted with a hydroxyethyl group and an acetate ester.

Table 1: Key Structural and Molecular Data

Property Value/Description Source
Molecular Formula C₂₁H₂₂N₆O₃S₂
Molecular Weight 482.57 g/mol
CAS Number 1234423-98-3
SMILES Notation CC(=O)OC(CN(CCO)c1ccc(cc1)N=Nc2nnc(s2)c3ccccc3)

The systematic naming follows these steps:

  • Parent heterocycle : 1,3,4-thiadiazole.
  • Substituents on thiadiazole : Phenyl group at position 5.
  • Azo linkage : Connects position 2 of thiadiazole to position 4 of the benzene ring.
  • Benzene ring substituents : A tertiary amine with hydroxyethyl and acetate-ethyl groups.

This nomenclature adheres to IUPAC guidelines by prioritizing the thiadiazole as the parent structure and using locants to specify substituent positions.

Historical Development of Azo-Thiadiazole Hybrid Compounds

The synthesis of azo-thiadiazole hybrids emerged in the late 20th century, driven by interest in their electronic properties and biological activity. Early methodologies focused on diazotization reactions, where aromatic amines were converted to diazonium salts and coupled with thiadiazole derivatives. For example, the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with nitrosonium ions generated intermediates capable of forming azo bonds with phenolic or amine-containing substrates.

A pivotal advancement was the introduction of acid hydrazide intermediates , as demonstrated in studies where hydrazides reacted with ammonium thiocyanate to form thiadiazole precursors. Subsequent diazotization and coupling with aldehydes or amines enabled the modular assembly of azo-thiadiazole architectures. The target compound exemplifies this approach, where:

  • A thiadiazole-hydrazide intermediate is generated.
  • Diazotization forms a reactive diazonium salt.
  • Coupling with 4-(hydroxyethylamino)phenol yields the azo linkage.
  • Acetylation of the hydroxyl group finalizes the structure.

Recent innovations include microwave-assisted synthesis and catalytic methods to enhance regioselectivity, though these remain under exploration for complex hybrids like the subject compound.

Position in Heterocyclic Azo Compound Taxonomy

Heterocyclic azo compounds are classified based on their core heterocycle and substitution patterns. The subject compound occupies a distinct niche due to its 1,3,4-thiadiazole core and polyfunctional side chains , differentiating it from analogs with simpler substituents or alternate heterocycles (e.g., 1,2,4-thiadiazoles or triazoles).

Taxonomical Hierarchy :

  • Class : Azo compounds (-N=N- linkage).
  • Subclass : Heterocyclic azo compounds (heterocycle + azo group).
  • Family : 1,3,4-Thiadiazole azo derivatives.
  • Subfamily : Amino-alcohol/ester-functionalized derivatives.

Comparative analysis with related structures highlights its uniqueness:

  • 2-(4-Hexyloxy-phenyl)-5-phenyl-thiadiazole : Lacks the azo group and amino-alcohol chain, limiting electronic conjugation.
  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives : Feature amide instead of azo linkages, altering redox properties.
  • Azo-iminothiatriazines : Share diazo cyclization pathways but diverge in ring size and substituent effects.

The compound’s dual functionality (azo + ester-alcohol) positions it as a candidate for advanced applications in nonlinear optics or targeted drug delivery, though such studies remain speculative without explicit pharmacological data.

Properties

CAS No.

85392-19-4

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C20H21N5O3S/c1-15(27)28-14-12-25(11-13-26)18-9-7-17(8-10-18)21-23-20-24-22-19(29-20)16-5-3-2-4-6-16/h2-10,26H,11-14H2,1H3

InChI Key

SSYUIPJGDIXZQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCO)C1=CC=C(C=C1)N=NC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Phenyl-1,3,4-thiadiazole Intermediate

  • The 5-phenyl-1,3,4-thiadiazole core is commonly synthesized via cyclization of thiosemicarbazide with benzaldehyde derivatives under oxidative conditions.
  • A typical method involves reacting benzaldehyde with thiosemicarbazide in ethanol, using tert-butyl hydroperoxide as an oxidant at room temperature for about 4 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by solvent evaporation, extraction, and silica gel chromatography purification.
  • This method yields the 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol intermediate with yields around 80%.

Formation of the Azo Linkage

  • The azo (-N=N-) bond is introduced by diazotization of the 5-amino-1,3,4-thiadiazole derivative followed by coupling with a suitable aromatic amine or phenol.
  • Diazotization is typically performed by treating the aminoheterocycle with sodium nitrite in acidic conditions or isobutyl nitrite, generating a diazonium salt intermediate.
  • The diazonium salt then couples with the phenylamino moiety under controlled pH and temperature to form the azo bond.
  • This step is crucial for linking the thiadiazole ring to the phenyl ring, forming the azo-phenylamino structure.

Functionalization with Hydroxyethyl and Acetate Groups

  • The hydroxyethyl group is introduced by alkylation of the amino group with 2-chloroethanol or similar reagents in the presence of a base such as cesium carbonate or sodium hydride in solvents like dimethylformamide (DMF).
  • Subsequent acetylation of the hydroxyethyl group is achieved by reaction with acetic anhydride or acetyl chloride under mild conditions to form the acetate ester.
  • These steps may be performed sequentially or in a one-pot procedure depending on the desired purity and yield.
  • Palladium or copper catalysts may be employed in some cases to facilitate coupling reactions or functional group transformations.

Reaction Conditions and Catalysts

Step Reagents/Conditions Solvent Catalyst/Base Temperature/Time Yield (%) Notes
Thiadiazole ring formation Benzaldehyde + Thiosemicarbazide + TBHP Ethanol/Water None (oxidant TBHP) Room temp, 4 h ~80 Oxidative cyclization
Diazotization and azo coupling Sodium nitrite, acid; coupling with amine Aqueous acidic Acidic medium 0-5 °C, short time High Formation of diazonium salt and azo
Hydroxyethyl alkylation 2-Chloroethanol + base DMF Cs2CO3 or NaH 50-80 °C, several hours Moderate Alkylation of amino group
Acetylation Acetic anhydride or acetyl chloride Dichloromethane Base or none 0-25 °C, 1-2 h High Formation of acetate ester

Purification and Characterization

  • After each synthetic step, purification is typically performed by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • The final compound is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.
  • TLC monitoring is used throughout to track reaction progress.

Summary of Preparation Methodology

Stage Key Reaction Type Main Reagents/Intermediates Outcome
1. Thiadiazole synthesis Oxidative cyclization Benzaldehyde + Thiosemicarbazide + TBHP 5-Phenyl-1,3,4-thiadiazole intermediate
2. Azo coupling Diazotization + coupling Aminothiadiazole + Sodium nitrite + Aromatic amine Azo-linked phenylamino compound
3. Hydroxyethyl and acetate functionalization Alkylation + acetylation Amino compound + 2-chloroethanol + Acetic anhydride Final compound with hydroxyethyl acetate

Research Findings and Notes

  • The use of tert-butyl hydroperoxide as an oxidant in thiadiazole ring formation is noted for its mild conditions and good yields, aligning with green chemistry principles.
  • The azo coupling step requires careful control of pH and temperature to avoid side reactions and ensure high coupling efficiency.
  • Alkylation and acetylation steps benefit from the use of strong bases and polar aprotic solvents to enhance nucleophilicity and reaction rates.
  • Metal-catalyzed coupling reactions (Pd or Cu catalysts) can be employed to improve yields and selectivity in complex functionalizations.
  • The overall synthetic route is modular, allowing for variations in substituents on the phenyl or thiadiazole rings to tailor properties.

Chemical Reactions Analysis

Types of Reactions

(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit potent anticancer properties. For instance, derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

  • Case Study : A study reported that several 1,3,4-thiadiazole derivatives showed significant cytotoxic effects against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The most active compound exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line .
CompoundCancer Cell LineIC50 Value (µg/mL)
Compound 21SK-MEL-24.27
Compound 36HT2912.57 ± 0.6

These findings suggest that the incorporation of specific substituents on the thiadiazole ring can enhance anticancer activity.

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives has also been extensively studied. These compounds have shown effectiveness against a range of pathogens.

  • Case Study : A recent study highlighted the synthesis of new thiadiazole derivatives that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

Anti-Diabetic Activity

Thiadiazole derivatives have been explored for their anti-diabetic properties as well. Certain compounds have demonstrated the ability to lower blood glucose levels in diabetic models.

  • Case Study : In a study focusing on various thiadiazole derivatives, some compounds were found to possess high anti-diabetic activity, indicating their potential use in managing diabetes .

Anti-Tuberculosis Activity

The anti-tuberculosis activity of thiadiazole derivatives is another area of interest. Research indicates that these compounds can inhibit Mycobacterium tuberculosis effectively.

  • Case Study : New 2-hydrazinyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anti-mycobacterial activity, showing promising results against multi-drug resistant strains .

Synergistic Effects with Antibiotics

Recent studies have explored the synergistic interactions between thiadiazole derivatives and existing antibiotics, enhancing their efficacy.

  • Case Study : A study investigated the interaction between a specific thiadiazole derivative and Amphotericin B, revealing that this combination significantly increased the clinical efficacy of the antibiotic while reducing its toxicity .

Mechanism of Action

The mechanism of action of (2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several classes of bioactive molecules:

  • Thiadiazole-Azo Derivatives: Similar to sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (), which also combines thiadiazole and triazole rings.
  • Thiazole-Oxadiazole Hybrids : Compounds like dimethyl-{2-[5-(5-methyl-2-phenylthiazole-4-yl)-1,3,4-oxadiazole-2-ylthio]-ethyl}-amine () feature thiazole and oxadiazole rings. The replacement of oxadiazole with thiadiazole in the target compound may confer greater metabolic stability due to the sulfur atom’s electronegativity .

Pharmacological and Physicochemical Properties

  • Solubility: The hydroxyethyl and ethyl acetate groups in the target compound likely improve aqueous solubility compared to non-polar analogs like 5-phenyl-1,3,4-thiadiazole derivatives (). This is critical for bioavailability .
  • Enzyme Interaction : The sodium salt analog in exhibited high intermolecular interaction energy with enzymes, suggesting the target compound’s azo group and tertiary amine could enhance binding via hydrogen bonding and π-π stacking .
  • The azo group may further enhance this activity .

Limitations and Advantages

  • Limitations : Synthetic complexity (multi-step reactions) compared to simpler thiadiazoles .

Biological Activity

The compound (2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate is a derivative of 1,3,4-thiadiazole and azo compounds, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 411.5 g/mol

The presence of the thiadiazole ring and the azo group contributes significantly to its biological properties, including cytotoxicity against cancer cells and potential antimicrobial effects.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects on various human cancer cell lines.

  • Cytotoxicity Testing : The compound was subjected to MTT assays against several cancer cell lines, including:
    • A549 (lung cancer)
    • SK-MEL-2 (skin cancer)
    • HT-29 (colon cancer)
    • MDA-MB-231 (breast cancer)

Results indicated that compounds with a similar structural framework exhibited significant growth inhibition in these cell lines. For instance, derivatives containing the thiadiazole moiety often demonstrated IC50 values in the low micromolar range (below 10 µM), indicating potent activity against these cancers .

The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells. Studies have shown that certain thiadiazole derivatives lead to:

  • Upregulation of pro-apoptotic proteins such as Bax.
  • Downregulation of anti-apoptotic proteins like Bcl-2.
  • Inhibition of key signaling pathways such as VEGFR-2, which is crucial for tumor angiogenesis .

3. Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activity associated with thiadiazole derivatives. Compounds similar to the target molecule have shown effectiveness against various bacterial strains:

  • E. coli
  • S. aureus
  • K. pneumoniae

These compounds were evaluated using standard disk diffusion methods and broth microdilution assays, revealing promising results against both Gram-positive and Gram-negative bacteria .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AA549<10Apoptosis induction
BSK-MEL-2<8VEGFR inhibition
CHT-29<12Bax upregulation
DMDA-MB-231<15Bcl-2 downregulation

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CK. pneumoniae64 µg/mL

Case Studies

  • Case Study on Anticancer Activity :
    Research conducted by Alam et al. demonstrated that a series of thiadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 4.27 µg/mL to over 10 µg/mL depending on the specific derivative and cell line tested .
  • Case Study on Antimicrobial Effects :
    A study focused on a related azo compound showed effective inhibition against S. aureus and E. coli, suggesting that modifications in the thiadiazole structure could enhance antimicrobial properties .

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound, and how do variations in temperature or solvent affect yield?

Methodological Answer: The synthesis involves multi-step reactions, including azo coupling, thiadiazole ring formation, and esterification. Key steps include:

  • Reflux in acetone for 8 hours to promote nucleophilic substitution (e.g., bromoacetophenone reactions) .
  • pH-controlled precipitation : Basification with 15% NH4OH (pH 8–9) to isolate intermediates, followed by acidification (pH 3–4) with HCl to precipitate final products .
  • Solvent selection : Ethanol-water mixtures are critical for hydrolysis steps, while dichloromethane aids in extraction .

Q. Table 1: Impact of Reaction Parameters

ParameterOptimal ConditionEffect on Yield
Temperature70–90°C (reflux)Maximizes kinetics without decomposition
Solvent (hydrolysis)EtOH-H2O (1:1)Enhances solubility of intermediates
pH (precipitation)3–4 (HCl)Prevents salt formation, improves purity

Q. How can researchers purify intermediates during synthesis to minimize side reactions?

Methodological Answer:

  • Liquid-liquid extraction : Use CH2Cl2 to separate organic layers after basification, removing unreacted starting materials .
  • Recrystallization : DMSO/water (2:1) mixtures improve crystal purity for thiadiazole intermediates .
  • pH-dependent filtration : Adjust to pH 5–6 during oxadiazole-thiol isolation to avoid salt formation and maximize yield .

Q. What spectroscopic techniques confirm the structure, particularly the azo and thiadiazole groups?

Methodological Answer:

  • IR spectroscopy : Azo (–N=N–) stretches appear at 1450–1600 cm⁻¹; thiadiazole (C–S–C) absorbs near 650–750 cm⁻¹ .
  • NMR : Azo-linked aromatic protons show deshielding (δ 7.5–8.5 ppm), while thiadiazole protons appear as singlets (δ 8.0–8.5 ppm) .
  • Elemental analysis : Validate molecular formula (e.g., C, H, N, S percentages) to confirm purity .

Q. Table 2: Key Spectroscopic Markers

Functional GroupTechniqueDiagnostic Signal
Azo (–N=N–)IR1500–1600 cm⁻¹
Thiadiazole¹H NMRδ 8.0–8.5 ppm (singlet)
Ester (OAc)¹³C NMRδ 170–175 ppm (carbonyl)

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis?

Methodological Answer:

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for azo coupling or cyclization steps .
  • Integrate experimental data with machine learning to predict optimal conditions (e.g., solvent polarity, temperature) via feedback loops .
  • Example: ICReDD’s approach reduces trial-and-error by 40% through computational-experimental synergy .

Q. How to resolve contradictory yield data under similar conditions?

Methodological Answer:

  • Apply statistical design of experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst) systematically to identify interactions .
  • Example: A 2³ factorial design could test temperature (70°C vs. 90°C), solvent (acetone vs. ethanol), and pH (8 vs. 9) to isolate critical factors .

Q. What strategies scale up synthesis while maintaining efficiency?

Methodological Answer:

  • Process control : Use continuous flow reactors to manage exothermic steps (e.g., azo coupling) and improve heat dissipation .
  • Membrane separation : Nanofiltration membranes concentrate intermediates without thermal degradation .
  • Kinetic modeling : Predict residence times for reflux steps to avoid over-reaction during scale-up .

Q. How to address discrepancies in azo group spectroscopic data?

Methodological Answer:

  • Compare experimental NMR/IR with computational simulations (e.g., Gaussian) to validate azo tautomerism or substituent effects .
  • Synthesize model compounds (e.g., without hydroxyethyl groups) to isolate spectral contributions of the azo-thiadiazole moiety .

Q. What methodologies study electronic effects of the azo-thiadiazole moiety?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing/donating groups on the phenyl ring to modulate azo-thiadiazole conjugation .
  • UV-Vis spectroscopy : Track λmax shifts to correlate electronic effects with absorption profiles .
  • Cyclic voltammetry : Measure redox potentials to quantify electron transfer properties of the moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.